BM212

Catalog No.
S521556
CAS No.
146204-42-4
M.F
C23H25Cl2N3
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BM212

CAS Number

146204-42-4

Product Name

BM212

IUPAC Name

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine

Molecular Formula

C23H25Cl2N3

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3

InChI Key

YWZIODCWLMCMMW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

1,5-di(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methylpyrrole, BM 212, BM-212, BM212 cpd

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C

Description

The exact mass of the compound Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl- is 413.1426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Antidepressant Research

Specific Scientific Field: Psychopharmacology

Summary of the Application: BM212 has pharmacophoric features similar to the antidepressant drug sertraline . It has been identified as a potential serotonin reuptake transporter protein (SERT) inhibitor, which could make it useful in the treatment of depression .

Methods of Application or Experimental Procedures: The shape-based virtual screening of the DrugBank database on BM212 resulted in the identification of several CNS drugs with appreciable Tanimoto scores . Twelve 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (SA-1 to SA-12) were designed, synthesized, and screened for in vitro SERT inhibition and in vivo antidepressant activity .

Results or Outcomes: One of the screened compounds showed the same serotonin uptake inhibition (absorbance 0.22) as that of the standard drug sertraline . BM212 had an effect on 5-HT uptake, albeit a weaker one compared to the standard (absorbance 0.671) . Further, SA-5 was screened for in vivo antidepressant activity using the unpredictable chronic mild stress (UCMS) protocol to induce depression in mice .

Application in Tuberculosis Research

Specific Scientific Field: Microbiology

Summary of the Application: BM212 is a potent anti-TB agent . It has been identified as a potential inhibitor of MmpL3, a protein essential for the survival of Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures: The cellular targets of BM212 were investigated using a combination of chemo-proteomic profiling using bead-immobilised BM212 derivatives and protein extracts, along with whole-cell and biochemical assays .

Results or Outcomes: The study identified EthR2 (Rv0078) as a protein that binds BM212 analogues . Significant quenching of tryptophan fluorescence was observed upon addition of BM212, demonstrating binding of BM212 to EthR2 .

Application in Acute Murine Model of Tuberculosis Infection

Summary of the Application: An improved analogue of BM212 has been shown to be effective in an acute murine model of tuberculosis infection .

Methods of Application or Experimental Procedures: The study involved the development of an improved analogue of BM212 and testing its efficacy in an acute murine model of tuberculosis infection .

Results or Outcomes: The improved BM212 analogue showed efficacy in the acute murine model of tuberculosis infection .

Application in Drug Discovery

Specific Scientific Field: Pharmacology

Summary of the Application: BM212 has been used in drug discovery efforts due to its potential as an inhibitor of MmpL3, a protein essential for the survival of Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures: The study involved the use of chemo-proteomic profiling using bead-immobilised BM212 derivatives and protein extracts, along with whole-cell and biochemical assays .

BM212, with the Chemical Abstracts Service Number 146204-42-4, is a synthetic compound recognized for its potent antimycobacterial properties. It belongs to a class of pyrrole derivatives and has shown significant activity against various strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound has a molecular formula of C23H25Cl2N3 and features a complex structure that contributes to its biological efficacy.

BM212 exhibits specific chemical reactivity primarily due to its functional groups. The compound's structure allows it to interact with bacterial cell membranes and inhibit critical pathways involved in cell wall synthesis. This action is particularly significant against Mycobacterium tuberculosis, where it disrupts the bacteria's ability to maintain its structural integrity.

Key Reactions:

  • Inhibition of Mycobacterial Growth: BM212 inhibits the growth of Mycobacterium tuberculosis strains with minimum inhibitory concentrations ranging from 0.7 to 1.5 µg/ml .
  • Interaction with MmpL3: BM212 acts as an inhibitor of the MmpL3 protein, which is essential for mycobacterial cell wall synthesis .

BM212 has been extensively studied for its biological activity against mycobacterial infections. Its primary mechanism involves disrupting the cell wall biosynthesis of Mycobacterium tuberculosis, leading to bacterial death. The compound has demonstrated:

  • Antimycobacterial Activity: Effective against both laboratory and clinical isolates of Mycobacterium tuberculosis .
  • Broad Spectrum: While primarily focused on mycobacteria, BM212 also shows activity against certain fungi, including Candida species .

The synthesis of BM212 involves multi-step organic reactions that typically include:

  • Formation of Pyrrole Derivatives: Starting with simple pyrrole compounds, various substituents are introduced through electrophilic substitution reactions.
  • Chlorination: The introduction of chlorine atoms is achieved via chlorination reactions, enhancing the compound's biological properties.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels necessary for biological testing.

These methods allow for the efficient production of BM212 while maintaining its desired pharmacological properties.

BM212 has several important applications in medicinal chemistry and microbiology:

  • Antimycobacterial Agent: Primarily used in research focused on treating tuberculosis and other mycobacterial infections.
  • Drug Development: Serves as a lead compound for developing new antimycobacterial drugs, particularly those targeting resistant strains .
  • Research Tool: Utilized in laboratory settings to study mycobacterial physiology and drug resistance mechanisms.

BM212 shares structural and functional similarities with several other compounds known for their antimycobacterial activity. Below are some comparable compounds:

Compound NameChemical StructureUnique Properties
ClofazimineC27H22Cl2N4O2Effective against multidrug-resistant strains
PyrazinamideC5H5N3OWorks by disrupting mycobacterial metabolism
RifampicinC43H58N4O12Inhibits RNA synthesis in bacteria

Uniqueness of BM212

BM212 is distinguished by its specific targeting of MmpL3, which is not the primary target for many other antimycobacterial agents. This unique mechanism positions it as a promising candidate in drug development aimed at overcoming resistance issues faced in current tuberculosis treatments.

Multi-Component Reaction Approaches for Pyrrole Core Assembly

Multi-component reactions represent powerful synthetic tools for the efficient construction of complex heterocyclic scaffolds such as pyrroles. These reactions enable the formation of multiple bonds in a single synthetic operation, reducing the number of synthetic steps and improving overall efficiency [1] [2] [3].

The synthesis of BM212 and related compounds has been accomplished through several multi-component reaction strategies. The most established approach involves a sequential three-step process utilizing the Stetter reaction, Paal-Knorr synthesis, and Mannich reaction [1] [2] [4]. This modular approach provides excellent flexibility for structural diversification while maintaining good overall yields.

Stetter Reaction for 1,4-Diketone Formation

The Stetter reaction serves as the initial step in BM212 synthesis, employing nucleophilic carbene catalysis to form the requisite 1,4-diketone precursor [1] [2]. The reaction utilizes 4-chlorobenzaldehyde as the electrophilic component and 3-buten-2-one as the α,β-unsaturated ketone acceptor. The transformation is catalyzed by 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide under basic conditions [1].

The optimized reaction conditions involve heating the reactants in anhydrous acetonitrile at 80°C for 24 hours under nitrogen atmosphere. Triethylamine serves as the base to generate the active carbene catalyst. The reaction proceeds through formation of a Breslow intermediate, which undergoes nucleophilic addition to the enone substrate, followed by protonation and catalyst turnover [1] [2].

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction represents the key cyclization step for pyrrole ring formation from 1,4-dicarbonyl compounds [5] [6]. This acid-catalyzed transformation involves condensation of the 1,4-diketone with primary amines to construct the pyrrole core with excellent regioselectivity [1] [2] [6].

For BM212 synthesis, the reaction employs 1-(4-chlorophenyl)pentane-1,4-dione and 4-chloroaniline under microwave heating conditions. Camphorsulfonic acid serves as the Lewis acid catalyst in anhydrous methanol at 150°C for 20 minutes [1]. The microwave-assisted protocol significantly reduces reaction times compared to conventional heating while maintaining high yields [6].

The mechanism proceeds through initial hemiaminal formation, followed by dehydration to generate an imine intermediate. Subsequent intramolecular cyclization and aromatization afford the substituted pyrrole product [5] [6]. The rate-limiting step involves hemiaminal cyclization, with stereochemical factors influencing reaction rates [6].

Alternative Multi-Component Approaches

Recent developments have explored more direct multi-component strategies for pyrrole synthesis. A particularly efficient three-component reaction utilizes α-hydroxyketones, 3-oxobutanenitrile, and anilines under mild acidic conditions [2]. This approach employs acetic acid as catalyst in ethanol at 70°C for 3 hours, providing good yields with high atom efficiency [2].

The reaction proceeds through initial condensation of the α-hydroxyketone with the nitrile component, followed by cyclocondensation with the aniline substrate. Water represents the only byproduct, making this transformation highly atom-economical [2]. The resulting cyanopyrroles serve as versatile intermediates for further functionalization through cyano group transformation [2].

Isocyanide-based multi-component reactions have also emerged as powerful tools for pyrrole synthesis [3]. These transformations enable rapid assembly of polysubstituted pyrroles through one-pot domino processes without requiring intermediate isolation. The methodology offers excellent scope for generating diverse pyrrole libraries for structure-activity relationship studies [3].

Reductive Amination and Functional Group Transformations

Reductive amination represents a critical transformation in BM212 synthesis, enabling the introduction of the characteristic N-methylpiperazine substituent at the pyrrole C3 position [1] [2] [7] [8]. This methodology provides high selectivity and functional group tolerance while avoiding the complications associated with direct alkylation approaches [7] [8].

Carbonyl Reduction and Aldehyde Formation

The synthesis of BM212 requires conversion of the cyano group in pyrrole intermediates to the corresponding aldehyde for subsequent reductive amination [2]. This transformation is accomplished using diisobutylaluminium hydride reduction under carefully controlled conditions [2].

The reduction protocol involves treatment of the cyanopyrrole with diisobutylaluminium hydride in toluene at -78°C, followed by warming to room temperature [2]. The reaction proceeds through formation of an aluminium imidate intermediate, which undergoes hydrolytic workup to afford the desired aldehyde in 93% yield [2]. The low temperature requirement ensures selective reduction without affecting other functional groups [2].

Reductive Amination Methodology

The reductive amination step represents the key bond-forming process for introducing the piperazine substituent [1] [2] [7] [8]. The reaction employs N-methylpiperazine as the nucleophilic amine component and sodium triacetoxyborohydride as the reducing agent [2] [7].

The optimized protocol involves initial imine formation between the pyrrole aldehyde and N-methylpiperazine in dichloromethane with acetic acid catalysis [2]. After 2 hours at room temperature, sodium triacetoxyborohydride is added and the mixture stirred overnight [2]. This two-step process ensures complete imine formation before reduction, leading to excellent yields of 95% [2].

Sodium triacetoxyborohydride offers significant advantages over alternative reducing agents, including high selectivity for imine reduction over aldehyde reduction and compatibility with acidic reaction conditions [7] [8] [9]. The reagent exhibits excellent functional group tolerance and provides consistent results across diverse substrate types [7] [8].

Alternative Reductive Amination Methods

Several alternative methodologies have been developed for reductive amination transformations [7] [8] [9]. Sodium cyanoborohydride represents a classical choice, offering selective reduction of imines in the presence of aldehydes or ketones [7] [10]. However, this reagent generates toxic cyanide byproducts during aqueous workup, limiting its practical utility [9].

Benzylamine-borane has emerged as an effective alternative, providing air-stable handling properties and mild reaction conditions [9]. The reagent efficiently reduces aldehydes and ketones but shows enhanced selectivity for imine reduction in the presence of primary amines and molecular sieves [9].

Hydrogenation methods using hydrogen gas with palladium catalysts offer broad substrate scope and atom-economical processes [8]. However, these conditions may reduce other functional groups present in the molecule, potentially limiting selectivity [9].

Functional Group Transformations

The modular nature of BM212 synthesis enables diverse functional group modifications for structure-activity relationship optimization [11] [2] [12]. The cyano group in pyrrole intermediates serves as a versatile handle for chemical elaboration, allowing transformation to aldehydes, alcohols, amides, and carboxylic acids [2].

Vilsmeier-Haack formylation represents an alternative approach for introducing formyl groups directly onto pyrrole substrates [13] [14] [15]. This electrophilic aromatic substitution employs N,N-dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which undergoes attack by electron-rich pyrroles [14] [15].

The reaction proceeds through initial formation of the chloroiminium Vilsmeier reagent, followed by electrophilic attack at the pyrrole C3 position [14] [15]. Hydrolytic workup provides the corresponding aldehyde with high regioselectivity [14] [15]. The relative reactivity follows the order pyrrole > furan > thiophene for five-membered heterocycles [14].

Structure-Activity Relationship Optimization Studies

Structure-activity relationship studies have provided crucial insights into the molecular determinants of antimycobacterial activity for BM212 and related compounds [11] [12] [16] [17]. These investigations have identified key structural features essential for biological activity while revealing opportunities for potency enhancement and toxicity reduction [12] [16] [17].

Pyrrole Core Substitution Patterns

The 1,5-diarylpyrrole framework represents the essential pharmacophore for antimycobacterial activity [11] [12] [16]. Systematic variation of substituents at positions 1 and 5 of the pyrrole ring has revealed critical structure-activity relationships [12] [16].

The original BM212 compound features 4-chlorophenyl groups at both the N1 and C5 positions, providing a baseline minimum inhibitory concentration of 1.0 μg/mL against Mycobacterium tuberculosis [12] [16]. Replacement of one 4-chloro substituent with 4-fluoro at the N1 position and 4-isopropyl at C5 position, as in compound GSK074A, resulted in improved potency with an MIC of 0.37 μg/mL [1].

Further optimization led to compound 5 from the 2006 studies, featuring 4-fluorophenyl at N1 and 4-methylphenyl at C5 with thiomorpholine substitution [12]. This compound demonstrated exceptional activity with an MIC of 0.4 μg/mL, superior to both BM212 and the reference antibiotic streptomycin [12]. Additionally, it exhibited a very high protection index of 160, indicating excellent selectivity between antimycobacterial activity and cytotoxicity [12].

Heterocyclic Ring Modifications

The nature of the heterocyclic substituent at the C3 position profoundly influences both potency and pharmacokinetic properties [11] [12] [1]. The original N-methylpiperazine group in BM212 provides good antimycobacterial activity but exhibits limitations in drug-like properties [12].

Replacement with thiomorpholine consistently improved both potency and reduced cytotoxicity across multiple analogs [11] [12]. This modification appears to optimize the balance between antimycobacterial activity and selectivity indices [11] [12].

Morpholine substitution, as exemplified by compound GSK303A, yielded the most potent analog with an MIC of 0.16 μg/mL against Mycobacterium bovis BCG [1]. This compound also demonstrated improved microsomal stability and reduced lipophilicity compared to the parent BM212 [1]. The enhanced drug-like properties suggest morpholine as an optimal heterocyclic replacement for medicinal chemistry optimization [1].

Molecular Target Engagement

Recent chemoproteomic studies have identified multiple cellular targets for BM212 and its analogs, providing molecular insights into structure-activity relationships [1] [18]. The primary target MmpL3 represents an essential mycobacterial membrane protein involved in trehalose monomycolate transport [4] [18].

Molecular docking studies predict that BM212 binds to the same transmembrane pocket as other characterized MmpL3 inhibitors, including SQ109 and AU1235 [1]. This binding induces conformational changes that disrupt the proton motive force and block substrate translocation [18].

Additionally, EthR2 has been identified as a secondary binding target for BM212 analogs [1]. Biochemical studies using tryptophan fluorescence quenching determined a dissociation constant of 0.66 μM for BM212 binding to purified EthR2 protein [1]. However, the relatively high binding affinity compared to antimycobacterial potency suggests that EthR2 inhibition alone does not fully account for biological activity [1].

Quantitative Structure-Activity Analysis

Systematic structure-activity relationship analysis has revealed critical molecular descriptors influencing antimycobacterial potency [12] [17]. Hydrophobic character appears essential for activity, with molecular modeling studies correlating lipophilicity parameters with biological activity [12].

The pharmacophore model for antitubercular compounds incorporates specific geometric and electronic requirements [12] [17]. Key features include the 1,5-diarylpyrrole core with optimal substitution patterns, appropriate positioning of the heterocyclic substituent, and favorable hydrophobic-hydrophilic balance [12] [17].

Protection indices, representing the ratio of cytotoxic concentration to antimycobacterial concentration, provide crucial selectivity metrics for therapeutic development [12] [19]. Compounds with protection indices exceeding 100 demonstrate acceptable therapeutic windows, with the best analogs achieving values of 160 or higher [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

413.1425532 g/mol

Monoisotopic Mass

413.1425532 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9HSU4GZWL

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Bm-212

Dates

Last modified: 08-15-2023
1: Bhakta S, Scalacci N, Maitra A, Brown AK, Dasugari S, Evangelopoulos D, McHugh TD, Mortazavi PN, Twist A, Petricci E, Manetti F, Castagnolo D. Design and synthesis of 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N-Adamantan-2-yl-N'-((E)-3,7-dimethyl-octa-2,6-dienyl)-ethane-1,2-diamine (SQ109) pyrrole hybrid derivatives: discovery of potent anti-tubercular agents effective against multi-drug resistant mycobacteria. J Med Chem. 2016 Feb 23. [Epub ahead of print] PubMed PMID: 26907951.
1: Li W, Upadhyay A, Fontes FL, North EJ, Wang Y, Crans DC, Grzegorzewicz AE, Jones V, Franzblau SG, Lee RE, Crick DC, Jackson M. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2014 Nov;58(11):6413-23. doi: 10.1128/AAC.03229-14. Epub 2014 Aug 18. PubMed PMID: 25136022; PubMed Central PMCID: PMC4249373.
2: Poce G, Bates RH, Alfonso S, Cocozza M, Porretta GC, Ballell L, Rullas J, Ortega F, De Logu A, Agus E, La Rosa V, Pasca MR, De Rossi E, Wae B, Franzblau SG, Manetti F, Botta M, Biava M. Improved BM212 MmpL3 inhibitor analogue shows efficacy in acute murine model of tuberculosis infection. PLoS One. 2013;8(2):e56980. doi: 10.1371/journal.pone.0056980. Epub 2013 Feb 21. PubMed PMID: 23437287; PubMed Central PMCID: PMC3578785.
3: La Rosa V, Poce G, Canseco JO, Buroni S, Pasca MR, Biava M, Raju RM, Porretta GC, Alfonso S, Battilocchio C, Javid B, Sorrentino F, Ioerger TR, Sacchettini JC, Manetti F, Botta M, De Logu A, Rubin EJ, De Rossi E. MmpL3 is the cellular target of the antitubercular pyrrole derivative BM212. Antimicrob Agents Chemother. 2012 Jan;56(1):324-31. doi: 10.1128/AAC.05270-11. Epub 2011 Oct 24. PubMed PMID: 22024828; PubMed Central PMCID: PMC3256021.
4: Biava M, Porretta GC, Poce G, De Logu A, Meleddu R, De Rossi E, Manetti F, Botta M. 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evaluation. Eur J Med Chem. 2009 Nov;44(11):4734-8. doi: 10.1016/j.ejmech.2009.06.005. Epub 2009 Jun 13. PubMed PMID: 19595488.
5: Biava M, Porretta GC, Poce G, De Logu A, Saddi M, Meleddu R, Manetti F, De Rossi E, Botta M. 1,5-Diphenylpyrrole derivatives as antimycobacterial agents. Probing the influence on antimycobacterial activity of lipophilic substituents at the phenyl rings. J Med Chem. 2008 Jun 26;51(12):3644-8. doi: 10.1021/jm701560p. PubMed PMID: 18494459.
6: Biava M, Porretta GC, Manetti F. New derivatives of BM212: A class of antimycobacterial compounds based on the pyrrole ring as a scaffold. Mini Rev Med Chem. 2007 Jan;7(1):65-78. Review. PubMed PMID: 17266639.
7: Biava M, Porretta GC, Poce G, Supino S, Deidda D, Pompei R, Molicotti P, Manetti F, Botta M. Antimycobacterial agents. Novel diarylpyrrole derivatives of BM212 endowed with high activity toward Mycobacterium tuberculosis and low cytotoxicity. J Med Chem. 2006 Aug 10;49(16):4946-52. PubMed PMID: 16884306.
8: Biava M, Porretta GC, Deidda D, Pompei R. New trends in development of antimycobacterial compounds. Infect Disord Drug Targets. 2006 Jun;6(2):159-72. Review. PubMed PMID: 16789877.
9: Biava M, Porretta GC, Poce G, Deidda D, Pompei R, Tafi A, Manetti F. Antimycobacterial compounds. Optimization of the BM 212 structure, the lead compound for a new pyrrole derivative class. Bioorg Med Chem. 2005 Feb 15;13(4):1221-30. PubMed PMID: 15670931.
10: Biava M, Porretta GC, Deidda D, Pompei R, Tafi A, Manetti F. Antimycobacterial compounds. New pyrrole derivatives of BM212. Bioorg Med Chem. 2004 Mar 15;12(6):1453-8. PubMed PMID: 15018918.
11: Biava M, Cesare Porretta G, Deidda D, Pompei R, Tafi A, Manetti F. Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212. Bioorg Med Chem. 2003 Feb 20;11(4):515-20. PubMed PMID: 12538016.
12: Biava M. BM 212 and its derivatives as a new class of antimycobacterial active agents. Curr Med Chem. 2002 Nov;9(21):1859-69. Review. PubMed PMID: 12369872.
13: Biava M, Fioravanti R, Porretta GC, Deidda D, Maullu C, Pompei R. New pyrrole derivatives as antimycobacterial agents analogs of BM212. Bioorg Med Chem Lett. 1999 Oct 18;9(20):2983-8. PubMed PMID: 10571160.
14: Duchêne P, Laneury JP, Tran G, Ladure P, Ollivier R, Buzas A, Merour JY, Houin G. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part III: Pharmacokinetics, metabolism, dose dependency and gender effect after single or repeated administration to human healthy volunteers. Arzneimittelforschung. 1999 Aug;49(8):699-704. PubMed PMID: 10483517.
15: Duchêne P, Tran G, Ladure P, Ollivier R, Buzas A, Merour JY, Houin G. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Arzneimittelforschung. 1999 Jun;49(6):504-8. PubMed PMID: 10417866.
16: Deidda D, Lampis G, Fioravanti R, Biava M, Porretta GC, Zanetti S, Pompei R. Bactericidal activities of the pyrrole derivative BM212 against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis strains. Antimicrob Agents Chemother. 1998 Nov;42(11):3035-7. PubMed PMID: 9797251; PubMed Central PMCID: PMC105991.

Explore Compound Types